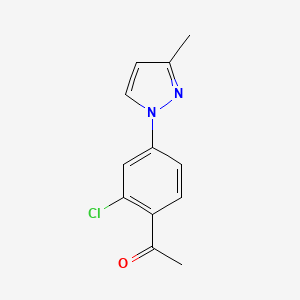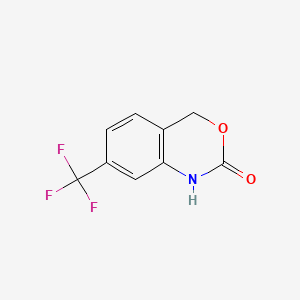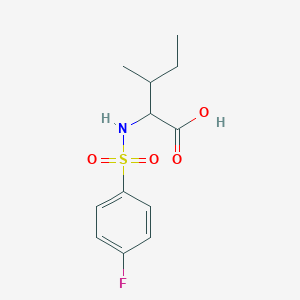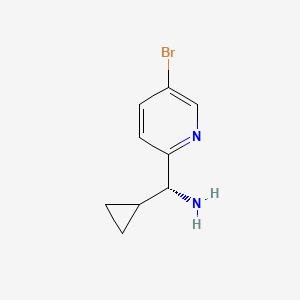
(R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine is a chiral amine compound characterized by the presence of a bromopyridine ring and a cyclopropyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of α-bromoketones and aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) to form the bromopyridine intermediate . This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-Cyclopropyl(phenyl)methanamine: Similar structure but with a phenyl group instead of a bromopyridine ring.
Cyclopropyl methyl bromide: Contains a cyclopropyl group and a bromine atom but lacks the pyridine ring.
Uniqueness
®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine is unique due to the combination of a bromopyridine ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
(R)-(5-bromopyridin-2-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C9H11BrN2/c10-7-3-4-8(12-5-7)9(11)6-1-2-6/h3-6,9H,1-2,11H2/t9-/m1/s1 |
InChI Key |
UWTSDGKYUQGCJV-SECBINFHSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=NC=C(C=C2)Br)N |
Canonical SMILES |
C1CC1C(C2=NC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


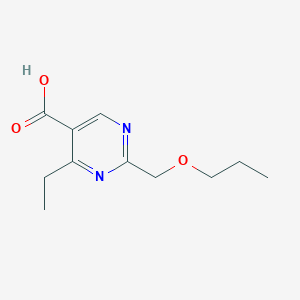



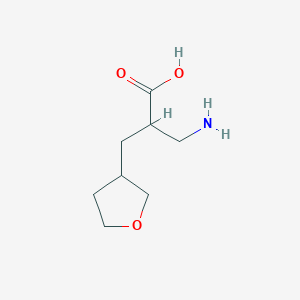
![3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13639345.png)
![2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide](/img/structure/B13639357.png)
